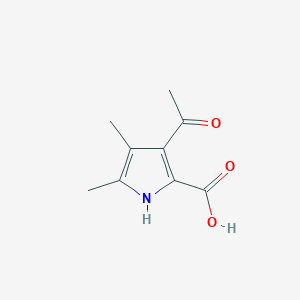
3-Acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylic acid
概要
説明
3-Acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylic acid is a chemical compound with the CAS Number: 2386-33-6 . It has a molecular weight of 181.19 and its IUPAC name is 3-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylic acid .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, pyrrole derivatives are often synthesized through condensation of carboxylic acid moieties with substituted amines under reflux conditions followed by acid-mediated cyclization .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It is stored at temperatures between 2-8°C .科学的研究の応用
Synthesis and Chemical Reactivity
The compound derived from 3-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylic acid has been characterized for its potential in forming new heterocyclic compounds. A mixed experimental and Density Functional Theory (DFT) study highlighted its use in the synthesis of ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, indicating its suitability for creating novel heterocycles. The study also suggested its application as a non-linear optical (NLO) material due to significant first hyperpolarizability, demonstrating its potential in photonics and optoelectronics (R. N. Singh, Poonam Rawat, S. Sahu, 2014).
Hydrogen Bonding and Molecular Assembly
Further research into the chemical reactivity and molecular assembly of pyrrole precursors, including ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate and ethyl 3,4-dimethyl-4-acetyl-1H-pyrrole-2-carboxylate, has been conducted to understand their synthetic usefulness. These studies involve conformational, spectroscopic, and hydrogen bonding evaluations to facilitate their application in creating formyl, acetyl derivatives, Schiff bases, hydrazones, hydrazide-hydrazones, and chalcones. These findings are pivotal for the development of new synthetic routes in medicinal chemistry and material science (Poonam Rawat, R. N. Singh, 2014).
Safety And Hazards
The compound is labeled with an exclamation mark pictogram, indicating that it may be a potential hazard. The hazard statements associated with it are H302 and H317, suggesting that it may be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
将来の方向性
While specific future directions for this compound were not found in the search results, pyrrole derivatives are of interest in medicinal chemistry. For example, 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid is useful for the synthesis of 5-Bromo-7-azaindolin-2-one derivatives which possess in vitro activity against selected cancer cell lines .
特性
IUPAC Name |
3-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-4-5(2)10-8(9(12)13)7(4)6(3)11/h10H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSGKMWFWAXDHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343583 | |
| Record name | 3-Acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylic acid | |
CAS RN |
2386-33-6 | |
| Record name | 3-Acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2386-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

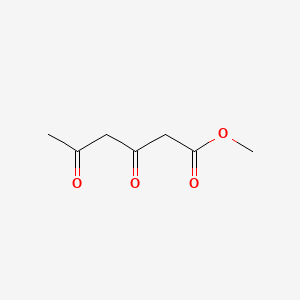
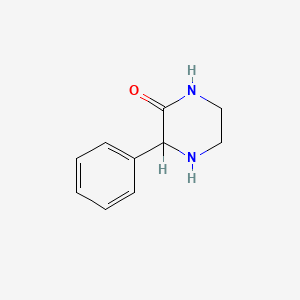
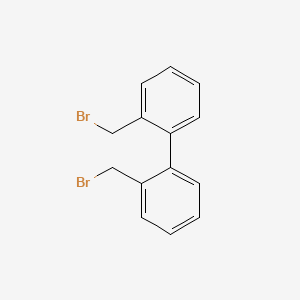
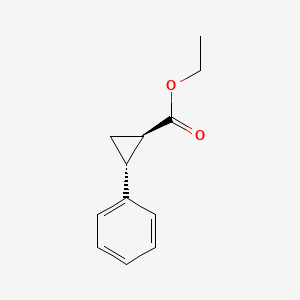
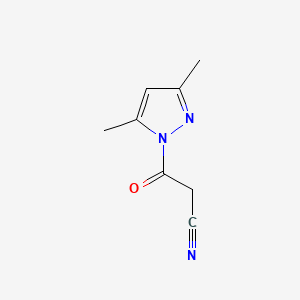
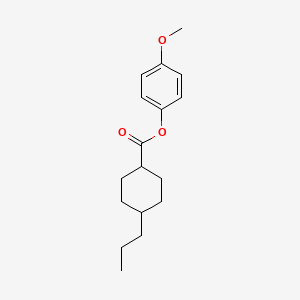
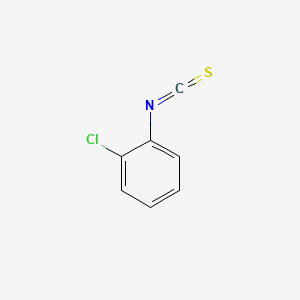
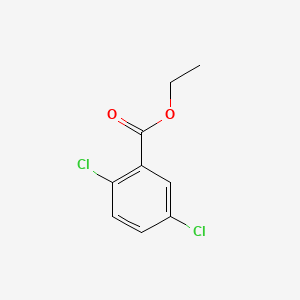
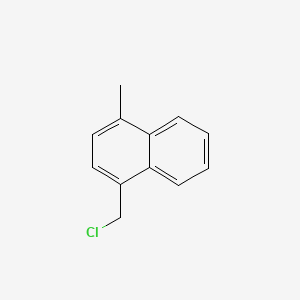
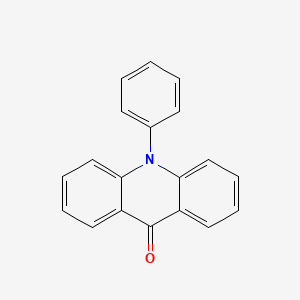
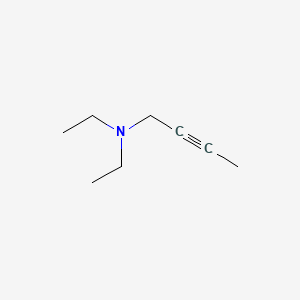
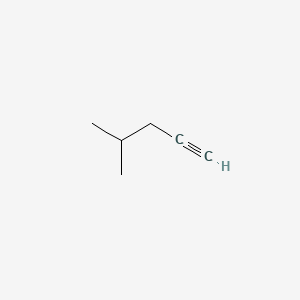
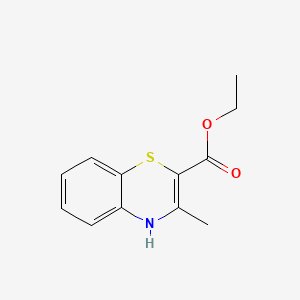
![6-(4-Nitrophenyl)pyrrolo[2,1-d][1,5]benzothiazepine 5,5-dioxide](/img/structure/B1581296.png)